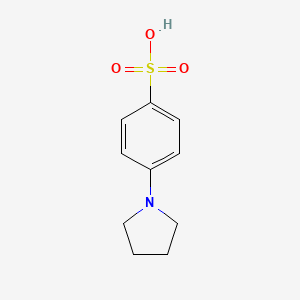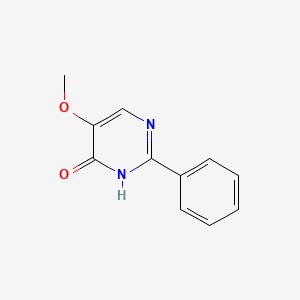![molecular formula C18H23NO B3157874 {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine CAS No. 853619-30-4](/img/structure/B3157874.png)
{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine
Descripción general
Descripción
“{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine” is a chemical compound with the molecular formula C18H23NO . It is also known as Benzenemethanamine, N-(1-methylpropyl)-3-(phenylmethoxy)- .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through several methods . These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, and toxicity information could not be found in the available resources .Mecanismo De Acción
The mechanism of action of Benzydamine involves the inhibition of prostaglandin synthesis, which is responsible for inflammation and pain. It also inhibits the release of histamine, which is responsible for allergic reactions.
Biochemical and Physiological Effects:
Benzydamine has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and swelling. It also has antibacterial and antifungal properties, which make it effective in the treatment of various infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Benzydamine in lab experiments is its effectiveness in reducing inflammation and pain. It is also relatively easy to synthesize and purify. However, one of the major limitations of Benzydamine is its potential toxicity, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Benzydamine. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of Benzydamine and its potential side effects.
Aplicaciones Científicas De Investigación
Benzydamine has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory conditions, including arthritis, gingivitis, and pharyngitis. It has also been used as a local anesthetic and for the treatment of sore throat.
Propiedades
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-15(2)19-13-17-10-7-11-18(12-17)20-14-16-8-5-4-6-9-16/h4-12,15,19H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVPROHHZAICOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157795.png)
![Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I)](/img/structure/B3157799.png)


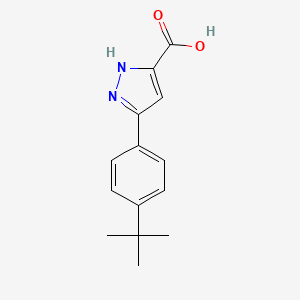


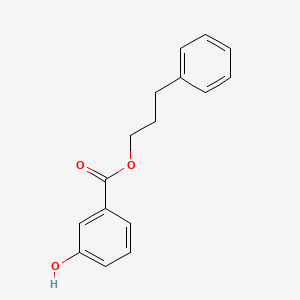


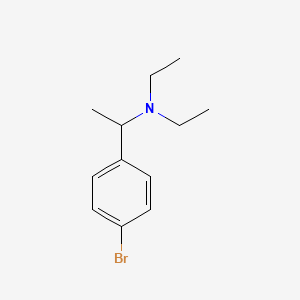
![1-Benzyl-5-bromo-1H-benzo[d]imidazole](/img/structure/B3157882.png)
